molecular formula C23H40O4 B14403076 3-(1-Hydroxypentadecylidene)-6-propyloxane-2,4-dione CAS No. 89706-98-9

3-(1-Hydroxypentadecylidene)-6-propyloxane-2,4-dione

Cat. No.: B14403076
CAS No.: 89706-98-9
M. Wt: 380.6 g/mol
InChI Key: HJXGDNAHOKBZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Hydroxypentadecylidene)-6-propyloxane-2,4-dione is an organic compound with a complex structure that includes a hydroxyl group, a long alkyl chain, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxypentadecylidene)-6-propyloxane-2,4-dione typically involves the reaction of a long-chain alkylidene malonate with appropriate reagents under controlled conditions. One common method involves the use of a base-catalyzed condensation reaction, where the alkylidene malonate reacts with a hydroxyl-containing compound to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxypentadecylidene)-6-propyloxane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-(1-Hydroxypentadecylidene)-6-propyloxane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(1-Hydroxypentadecylidene)-6-propyloxane-2,4-dione exerts its effects involves its interaction with specific molecular targets. For example, it can modulate the activity of histone acetyltransferases, enzymes involved in the regulation of gene expression. This modulation can lead to changes in the acetylation status of histones, affecting chromatin structure and gene transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Hydroxypentadecylidene)-6-propyloxane-2,4-dione is unique due to its specific combination of functional groups and its ability to modulate enzyme activity in biological systems. This makes it a valuable compound for both research and industrial applications .

Properties

CAS No.

89706-98-9

Molecular Formula

C23H40O4

Molecular Weight

380.6 g/mol

IUPAC Name

3-(1-hydroxypentadecylidene)-6-propyloxane-2,4-dione

InChI

InChI=1S/C23H40O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(24)22-21(25)18-19(16-4-2)27-23(22)26/h19,24H,3-18H2,1-2H3

InChI Key

HJXGDNAHOKBZQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(=C1C(=O)CC(OC1=O)CCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.